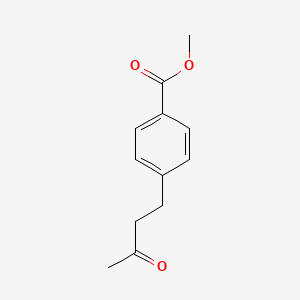

Methyl 4-(3-oxobutyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(3-oxobutyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-oxobutyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74248-99-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-(3-oxobutyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

RFKQUJVVAPULID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for Methyl 4-(3-oxobutyl)benzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 4-(3-oxobutyl)benzoate (CAS: 74248-99-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. Featuring an electron-withdrawing methyl ester and an aliphatic methyl ketone, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including cardiac positron emission tomography (PET) tracers and adrenoceptor blocking agents.

This whitepaper details the two most robust, scalable, and atom-economical synthetic pathways to access this molecule. As an Application Scientist, I have structured these protocols to emphasize the causality behind reagent selection and to establish self-validating experimental workflows that ensure high-fidelity reproducibility in the laboratory.

Molecular Profile & Mechanistic Rationale

The target molecule, Methyl 4-(3-oxobutyl)benzoate , requires the strategic installation of a 4-carbon ketone chain onto a functionalized benzene ring. Direct Friedel-Crafts alkylation is unviable due to the deactivating nature of the methyl ester and the propensity for carbocation rearrangement. Therefore, modern synthetic routes rely on palladium-catalyzed cross-coupling methodologies.

We will explore two orthogonal pathways:

-

The Olefination Route: Heck-Mizoroki coupling followed by chemoselective catalytic hydrogenation[1].

-

The Alkylation/Oxidation Route: Suzuki-Miyaura cross-coupling followed by Tsuji-Wacker oxidation.

Primary Synthesis Route: Heck-Mizoroki Coupling & Catalytic Hydrogenation

This is the industry-standard route for synthesizing aryl-alkyl ketones, favored for its use of inexpensive, commercially available starting materials and its proven scalability in pharmaceutical manufacturing[2].

Mechanistic Causality

The synthesis begins with the coupling of methyl 4-bromobenzoate and methyl vinyl ketone (MVK). Palladium(II) acetate is used as a pre-catalyst, which is reduced in situ to the active Pd(0) species. Tri-o-tolylphosphine is selected as the ligand; its significant steric bulk accelerates the critical reductive elimination step and prevents catalyst aggregation. Following the formation of the

Workflow Visualization

Figure 1: Heck-Mizoroki coupling and catalytic hydrogenation synthesis pathway.

Step-by-Step Experimental Protocols

Step 1: Heck-Mizoroki Coupling

-

Protocol:

-

Charge a flame-dried Schlenk flask with Methyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.10 eq).

-

Evacuate and backfill the flask with Argon three times. Causality: Establishing a strictly inert atmosphere prevents the premature oxidation and deactivation of the Pd(0) catalytic species.

-

Add anhydrous DMF (solvent), followed by Triethylamine (2.0 eq) and Methyl vinyl ketone (1.5 eq) via syringe.

-

Heat the reaction mixture to 90°C for 12 hours.

-

-

Self-Validating System: The reaction mixture initially presents as a clear yellow solution. As the catalytic cycle turns over, the solution darkens. The continuous precipitation of triethylammonium bromide (Et₃N·HBr) as a dense white solid serves as a visual, self-validating indicator of successful

-hydride elimination and C-C bond formation. -

Isolation: Quench with water, extract with ethyl acetate, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography to isolate Methyl 4-(3-oxobut-1-enyl)benzoate.

Step 2: Catalytic Hydrogenation

-

Protocol:

-

Dissolve the intermediate in anhydrous Ethyl Acetate. Causality: Ethyl acetate is explicitly chosen over methanol to prevent any base- or acid-catalyzed transesterification of the methyl ester group during the reduction.

-

Add 10% Pd/C (0.10 eq by weight) carefully under an argon blanket to prevent the spontaneous ignition of the solvent vapors by the pyrophoric catalyst.

-

Purge the flask with H₂ gas and attach a hydrogen-filled balloon (1 atm). Stir vigorously at 25°C.

-

-

Self-Validating System: The reaction is kinetically self-limiting. The continuous consumption of hydrogen gas, visible via balloon deflation, confirms active reduction. Once the balloon volume stabilizes, the reaction has reached its stoichiometric endpoint. The mild pressure (1 atm) ensures the aromatic ring and carbonyl groups remain untouched.

-

Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield pure Methyl 4-(3-oxobutyl)benzoate .

Orthogonal Synthesis Route: Suzuki-Miyaura & Tsuji-Wacker Oxidation

When the use of highly toxic and volatile methyl vinyl ketone must be avoided, an orthogonal route utilizing a terminal alkene intermediate provides a safer, albeit slightly more complex, alternative.

Mechanistic Causality

This route utilizes 4-(methoxycarbonyl)phenylboronic acid and 4-bromo-1-butene in a Suzuki-Miyaura coupling to generate a terminal alkene. The subsequent Tsuji-Wacker oxidation utilizes a PdCl₂/CuCl dual-catalyst system. The regioselectivity of the Wacker oxidation is strictly Markovnikov, driven by the thermodynamic stability of the transition state, ensuring the terminal alkene is converted exclusively to a methyl ketone rather than an aldehyde.

Workflow Visualization

Figure 2: Suzuki-Miyaura cross-coupling followed by Tsuji-Wacker oxidation.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

-

Protocol: React 4-(methoxycarbonyl)phenylboronic acid with 4-bromo-1-butene using Pd(PPh₃)₄ and K₂CO₃ in a biphasic Toluene/H₂O mixture at 80°C. Causality: The aqueous base is required to coordinate with the boronic acid, forming a negatively charged boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

-

Self-Validating System: Successful coupling is confirmed via ¹H NMR of the crude extract; the appearance of distinct terminal alkene multiplet peaks at

5.0 (terminal =CH₂) and

Step 2: Tsuji-Wacker Oxidation

-

Protocol: Dissolve the terminal alkene in a DMF/H₂O (10:1) mixture. Add PdCl₂ (10 mol%) and CuCl (1.0 eq). Attach an O₂ balloon and stir at room temperature for 24 hours.

-

Self-Validating System: The addition of O₂ initiates a colorimetric cycle. The solution transitions from the bright green/blue of Cu(II) to a darker, transient hue as Pd(0) is formed, and rapidly cycles back to green as O₂ reoxidizes Cu(I) to Cu(II). The cessation of oxygen uptake (balloon stabilization) indicates reaction completion.

Quantitative Data & Route Comparison

To aid drug development professionals in selecting the appropriate scale-up strategy, the following table summarizes the quantitative metrics of both synthesis pathways:

| Metric | Route 1: Heck / Hydrogenation | Route 2: Suzuki / Wacker |

| Overall Yield | 75 - 85% | 60 - 70% |

| Step Count | 2 Steps | 2 Steps |

| Atom Economy | High (Loss of HBr only) | Moderate (Loss of B(OH)₃, HBr) |

| Primary Catalysts | Pd(OAc)₂, Pd/C | Pd(PPh₃)₄, PdCl₂ / CuCl |

| Key Safety Concern | Methyl vinyl ketone (Highly toxic/volatile) | Pressurized O₂ gas with organic solvents |

| Industrial Scalability | Excellent (Kilogram scale proven) | Moderate (O₂ mass transfer limitations) |

Conclusion

The synthesis of Methyl 4-(3-oxobutyl)benzoate is most efficiently achieved via the Heck-Mizoroki coupling followed by catalytic hydrogenation. This route, heavily utilized in the synthesis of cardiac PET tracers[1] and adrenoceptor antagonists[3], offers superior atom economy and bypasses the mass-transfer limitations associated with the biphasic oxidation required in the orthogonal Wacker route. By implementing the self-validating checkpoints described in the protocols above, researchers can ensure high synthetic fidelity and streamline their downstream API development.

References

-

Purohit, A., et al. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 51(10), 2954-2970.[Link][1]

-

Clifton, J. E., et al. (1982). Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. Journal of Medicinal Chemistry, 25(6), 670-679.[Link][3]

-

Heck, R. F. (1979). Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 12(4), 146-151.[Link]

-

Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384.[Link]

Sources

- 1. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

As drug development pipelines increasingly rely on highly functionalized molecular scaffolds, the precise characterization and synthesis of bifunctional intermediates become critical. This technical guide explores the structural logic, IUPAC nomenclature, and field-proven synthetic workflows for Methyl 4-(3-oxobutyl)benzoate (CAS 74248-99-0), an essential intermediate utilized in the synthesis of radiotracers, beta-blockers, and metabolic receptor antagonists.

IUPAC Nomenclature & Structural Logic

When characterizing bifunctional molecules, establishing the correct parent structure is the foundational step. Methyl 4-(3-oxobutyl)benzoate contains two distinct oxygenated functional groups: an ester and a ketone.

According to the, Section P-41, functional group seniority dictates the principal characteristic group of the molecule[1]. The established hierarchy places carboxylic acid derivatives (such as esters) at a higher priority than ketones[1].

Nomenclature Assembly Logic

-

Parent Selection : Because the ester group holds seniority, the parent structure is named as a derivative of benzoic acid—specifically, methyl benzoate [1].

-

Substituent Identification : The ketone group is relegated to a substituent role. The four-carbon alkyl chain attached to the para-position (position 4) of the benzene ring contains a carbonyl group at the third carbon. This is designated as a 3-oxobutyl group.

-

Final Assembly : Combining the parent and the substituent yields the systematic name: Methyl 4-(3-oxobutyl)benzoate .

Logic tree for IUPAC nomenclature prioritizing ester over ketone groups.

Chemical Synthesis & Experimental Workflows

The synthesis of Methyl 4-(3-oxobutyl)benzoate from 4-(3-oxobut-1-en-1-yl)benzoic acid is a two-phase process requiring strict chemoselectivity. The protocol below is designed as a self-validating system, ensuring that causality and analytical verification are embedded into every step[2].

Phase 1: Selective Catalytic Hydrogenation

This step aims to reduce the conjugated alkene without over-reducing the ketone or the aromatic ring.

-

Preparation : Dissolve 10.0 g of 4-(3-oxobut-1-en-1-yl)benzoic acid in 100 mL of ethyl acetate within a high-pressure reaction vessel.

-

Catalyst Addition : Carefully add 1.0 g of 10% Palladium on activated charcoal (Pd/C).

-

Causality: Pd/C provides a high-surface-area matrix for the adsorption and dissociation of H₂ gas. Under mild conditions, this selectively reduces the electron-rich alkene while leaving the highly stable aromatic ring and the carbonyl groups intact[2].

-

-

Reaction : Purge the vessel with nitrogen, then introduce Hydrogen (H₂) gas at 1 atm. Stir vigorously at room temperature for 4 hours.

-

Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the highly UV-active conjugated starting material indicates complete reduction. Filter the mixture through a Celite pad to remove the Pd/C catalyst, and concentrate the filtrate in vacuo to yield the intermediate, 4-(3-oxobutyl)benzoic acid.

Phase 2: Fischer Esterification

This step converts the carboxylic acid intermediate into the target methyl ester.

-

Preparation : Dissolve the intermediate 4-(3-oxobutyl)benzoic acid in 50 mL of anhydrous methanol.

-

Acid Catalysis : Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. Methanol acts as both the solvent and the nucleophile. By using methanol in vast excess, the equilibrium is driven entirely toward the ester product via Le Chatelier's principle[2].

-

-

Reflux : Heat the mixture to reflux (65°C) for 6 hours.

-

Self-Validation : Confirm esterification via Infrared (IR) spectroscopy. A successful reaction is definitively validated by the disappearance of the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and the shift of the C=O stretch from ~1700 cm⁻¹ to a sharp, distinct ester C=O stretch at ~1720 cm⁻¹.

-

Workup : Neutralize the mixture with saturated aqueous NaHCO₃, extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent to isolate pure Methyl 4-(3-oxobutyl)benzoate.

Step-by-step synthetic workflow and validation for Methyl 4-(3-oxobutyl)benzoate.

Application in Drug Development

Methyl 4-(3-oxobutyl)benzoate serves as a highly versatile building block in medicinal chemistry. Its dual functional handles (the electrophilic ester and the reactive ketone) allow for orthogonal modifications, making it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs) and diagnostic agents[2].

Table 1: Pharmacological Applications of Derivatives Synthesized via Methyl 4-(3-oxobutyl)benzoate

| Derivative Class | Therapeutic / Diagnostic Target | Key Quantitative Metric | Application Phase |

| Fluorinated Pyridazinones | Mitochondrial Complex 1 (MC1) | IC₅₀: 8 – 4000 nM | Preclinical Radiotracer Evaluation[2] |

| [18F]27 Radiotracer | Cardiac PET Imaging | Cardiac Uptake: 3.41% ID/g (at 30 min) | In Vivo MicroPET (SD Rats)[2] |

| Salicylamide Analogs | α- and β-adrenoceptors | Antihypertensive efficacy (In vivo) | API Synthesis (e.g., Labetalol)[2] |

| Indazole Derivatives | Glucagon Receptor | Antagonism Activity | Type 2 Diabetes / Obesity Models[2] |

The ability to incorporate fluorine-18 labels into the alkyl side chains of derivatives originating from this intermediate has proven particularly valuable in developing high-uptake radiotracers with minimal non-target organ interference[2]. Furthermore, its structural backbone is heavily utilized in the synthesis of arylethanolamines, which are critical for dual alpha/beta-adrenergic blocking activities[2].

References

1.[1] Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at:[Link] 2.[2] methyl 4-(3-oxobutyl)benzoate - CAS 74248-99-0. Molaid Chemical Database. Available at:[Link]

Sources

An In-depth Technical Guide to Methyl 4-(3-oxobutyl)benzoate: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of Methyl 4-(3-oxobutyl)benzoate, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, a detailed synthesis protocol, and its significant applications in medicinal chemistry.

Core Molecular Attributes

Methyl 4-(3-oxobutyl)benzoate is a benzoate ester and a ketone. Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-(3-oxobutyl)benzoate is provided below. These parameters are crucial for its handling, reaction optimization, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol [1] |

| CAS Number | 74248-99-0[1] |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported, but expected to be high due to its molecular weight and functional groups. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Structural Elucidation

The molecular structure of Methyl 4-(3-oxobutyl)benzoate is characterized by a central benzene ring substituted with a methyl ester group at the 1-position and a 3-oxobutyl group at the 4-position.

Caption: Chemical structure of Methyl 4-(3-oxobutyl)benzoate.

Synthesis and Mechanism

The synthesis of Methyl 4-(3-oxobutyl)benzoate is typically achieved through a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This approach is efficient and utilizes readily available starting materials.

Step 1: Friedel-Crafts Acylation to form 4-(4-carboxyphenyl)-2-butanone

The synthesis commences with the Friedel-Crafts acylation of a suitable substituted benzene with succinic anhydride. For the synthesis of the precursor to the title compound, toluene is often used, which upon acylation and subsequent oxidation of the methyl group, would yield the desired carboxylic acid. A more direct approach involves the acylation of a benzene derivative where the para-substituent can be converted to a methyl ester. The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[2]

Step 2: Fischer Esterification

The resulting carboxylic acid from the first step is then subjected to Fischer esterification. This acid-catalyzed reaction with methanol converts the carboxylic acid to the corresponding methyl ester, yielding Methyl 4-(3-oxobutyl)benzoate.[3][4][5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed.[4][6]

Caption: Synthetic workflow for Methyl 4-(3-oxobutyl)benzoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol outlines the esterification of 4-(4-carboxyphenyl)-2-butanone to yield Methyl 4-(3-oxobutyl)benzoate.

Materials:

-

4-(4-carboxyphenyl)-2-butanone

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(4-carboxyphenyl)-2-butanone in an excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 4-(3-oxobutyl)benzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of Methyl 4-(3-oxobutyl)benzoate.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (two doublets), a singlet for the methyl ester protons, and signals corresponding to the protons of the oxobutyl chain (triplets and a singlet for the terminal methyl group). |

| ¹³C NMR | Carbonyl carbons of the ester and ketone, aromatic carbons, methyl ester carbon, and carbons of the oxobutyl chain. |

| IR Spectroscopy | Characteristic strong C=O stretching vibrations for the ester and ketone functional groups, C-O stretching for the ester, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.24 m/z), along with characteristic fragmentation patterns. |

Applications in Drug Development

Methyl 4-(3-oxobutyl)benzoate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure provides a versatile scaffold that can be readily modified to introduce pharmacologically active moieties.

Key Intermediate for Pemetrexed

One of the most notable applications of Methyl 4-(3-oxobutyl)benzoate is as a key intermediate in the synthesis of Pemetrexed . Pemetrexed is an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer. The oxobutyl side chain of the benzoate is chemically manipulated in subsequent synthetic steps to construct the complex pyrrolo[2,3-d]pyrimidine core of the Pemetrexed molecule.

Scaffold for Bioactive Molecules

The benzoate moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The oxobutyl chain provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, derivatives of oxobutyl benzoates are utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[7]

Caption: Applications of Methyl 4-(3-oxobutyl)benzoate in drug development.

Conclusion

Methyl 4-(3-oxobutyl)benzoate is a chemical compound of significant interest to the pharmaceutical industry. Its straightforward synthesis from common starting materials, coupled with its versatile chemical reactivity, makes it an invaluable intermediate for the preparation of a range of therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists working towards the discovery and production of new medicines.

References

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Aromatic Ketones via Friedel-Crafts Acylation: Mechanistic Insights, Catalyst Evolution, and Self-Validating Protocols

Executive Summary

The Friedel-Crafts acylation, first reported in 1877, remains a premier carbon-carbon bond-forming reaction in organic synthesis[1]. For researchers and drug development professionals, it is the most reliable method for constructing aromatic ketones—essential pharmacophores and building blocks for active pharmaceutical ingredients (APIs)[2]. This technical guide dissects the mechanistic causality of the reaction, explores the paradigm shift from stoichiometric Lewis acids to modern green catalysts, and provides self-validating experimental protocols designed for high-yield, reproducible synthesis.

Mechanistic Causality: The Engine of Acylation

Unlike its alkylation counterpart, the Friedel-Crafts acylation is highly controlled and immune to unexpected structural shifts. The reaction between an acyl chloride (or anhydride) and a strong Lewis acid (e.g., AlCl₃) generates an electrophilic acylium ion. Because the positive charge on the acylium ion is resonance-stabilized by the adjacent oxygen atom, it does not undergo the carbocation rearrangements that frequently plague alkylation reactions[3],[1].

Furthermore, the introduction of the electron-withdrawing carbonyl group inherently deactivates the aromatic ring, preventing over-acylation (polyacylation) and ensuring mono-substituted products[1].

However, a critical mechanistic nuance dictates the experimental setup: the product ketone is a moderate Lewis base that forms a highly stable, deactivated complex with the Lewis acid catalyst[1],[4]. Consequently, the catalyst is sequestered and not regenerated during the reaction cycle, necessitating the use of a stoichiometric amount (typically >1.1 equivalents) of the Lewis acid to drive the reaction to completion[1],[4].

Mechanistic pathway of Friedel-Crafts acylation highlighting acylium ion generation and quenching.

Catalyst Evolution: From Stoichiometric to Sustainable

Historically, the reliance on stoichiometric amounts of AlCl₃ or FeCl₃ has generated significant corrosive and toxic aqueous metal waste during the quenching phase[5],[6]. Modern chemical synthesis emphasizes sustainable, catalytic alternatives.

Recent advancements include the use of low-loading catalysts in green solvents. For instance, utilizing just 5 mol% of FeCl₃ in propylene carbonate (a biodegradable, environmentally friendly solvent) has proven highly effective for the acylation of activated arenes, maintaining high yields while drastically reducing metal waste[7]. Additionally, solid acid catalysts like zeolites (e.g., CeZSM-5) allow for heterogeneous catalysis, enabling easy catalyst recovery and recycling, though they may be limited by pore-size restrictions for bulky substrates[8],[6].

Quantitative Comparison of Acylation Catalysts

| Catalyst System | Typical Loading | Solvent System | Yield Range | Environmental Impact | Key Advantage / Limitation |

| AlCl₃ (Classic) | >1.1 equiv | DCM / CS₂ | 80–95% | High (Aqueous metal waste) | Broad scope / Requires stoichiometric amounts |

| Zeolites (e.g., CeZSM-5) | Heterogeneous | Solvent-free / Vapor | 70–90% | Low | Reusable / Substrate size limited by pores |

| FeCl₃ (Low-loading) | 5 mol% | Propylene Carbonate | 76–92% | Low | Green solvent / Limited to activated arenes |

| HFIP (Solvent-promoted) | None (Metal-free) | HFIP | 85–98% | Medium (Recyclable solvent) | No metal waste / Best for intramolecular reactions |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols detail both a classic stoichiometric approach and a modern green alternative. The causality behind each step is explicitly defined to empower the bench scientist to troubleshoot and validate the system in real-time.

Protocol A: Classic Stoichiometric Acylation of Anisole

This method utilizes AlCl₃ and acetyl chloride to synthesize 4-methoxyacetophenone. Anisole is highly activated, directing the acyl group almost exclusively to the para position[9].

-

Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas trap under an inert argon or nitrogen atmosphere.

-

Causality: AlCl₃ is highly hygroscopic; ambient moisture destroys the catalyst and hydrolyzes the acyl chloride into unreactive acetic acid[9].

-

-

Reagent Mixing: Dissolve anisole (1.0 equiv) and acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM).

-

Causality: DCM is a non-coordinating, polar aprotic solvent that stabilizes the acylium ion intermediate without reacting with it[9].

-

-

Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add anhydrous AlCl₃ (1.15 equiv) portion-wise.

-

Causality: The formation of the acylium ion is highly exothermic. Cooling prevents the thermal degradation of reagents and minimizes unwanted side reactions[9].

-

-

Reaction Execution & Validation: Remove the ice bath and stir at room temperature. Monitor via TLC or GC-MS[10].

-

Self-Validation: The evolution of HCl gas (captured by the trap) is a visual and chemical indicator of active electrophilic aromatic substitution[10].

-

-

Quenching (Critical Step): Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Causality: The ice safely dissipates the heat of hydrolysis. The concentrated HCl is vital; it prevents the precipitation of insoluble aluminum hydroxide [Al(OH)₃] salts, which would otherwise form an intractable emulsion and trap the product, ruining the extraction[9].

-

-

Workup: Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with saturated NaHCO₃ (to neutralize residual acid) and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[9].

Step-by-step experimental workflow for a classic stoichiometric Friedel-Crafts acylation.

Protocol B: Green Intramolecular Acylation using HFIP

This protocol demonstrates a metal-free approach for cyclization, ideal for synthesizing fused ring systems.

-

Acyl Chloride Generation: Dissolve the aryl-carboxylic acid precursor in DCM and convert it to the acyl chloride using oxalyl chloride and a catalytic amount of DMF[5].

-

Solvent Exchange: Concentrate the mixture to remove excess oxalyl chloride, then dissolve the crude acyl chloride in hexafluoro-2-propanol (HFIP)[5].

-

Reaction Execution: Stir at room temperature.

-

Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the transient acylium ion, promoting electrophilic aromatic substitution without the need for a Lewis acid[5].

-

-

Workup: Simply concentrate the mixture under reduced pressure and wash with aqueous sodium bicarbonate.

-

Causality: Because no metal catalyst is used, the tedious, highly acidic aqueous quench is entirely bypassed, resulting in zero heavy-metal waste and a streamlined purification process[5].

-

Applications in Drug Discovery

The Friedel-Crafts acylation is a pivotal step in the synthesis of numerous active pharmaceutical ingredients (APIs). Aromatic ketones serve as rigid, stable pharmacophores and versatile building blocks. For example, the acylation of naphthalene derivatives is a key intermediate step in the synthesis of the widely used anti-inflammatory drug naproxen. Furthermore, intramolecular Friedel-Crafts acylations are routinely employed to construct fused tricyclic and tetracyclic ring systems, such as the core skeletons of complex alkaloids and terpenoids[2],. By utilizing these robust C-C bond-forming reactions, medicinal chemists can efficiently explore structure-activity relationships (SAR) across diverse heteroaromatic and carbocyclic scaffolds[2].

References

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

Unveiling the Mass Spectrometry Fragmentation Landscape of Benzoate Esters: A Definitive Guide for Structural Elucidation

Executive Summary

Benzoate esters are ubiquitous structural motifs found in prodrugs, preservatives, plasticizers, and natural products. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, the unambiguous identification of these compounds relies heavily on mass spectrometry (MS). This whitepaper provides an in-depth mechanistic analysis of the fragmentation patterns of benzoate esters under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the thermodynamic and kinetic drivers behind these gas-phase reactions, researchers can confidently elucidate unknown structures and design highly specific targeted MS assays.

Core Fragmentation Mechanics (EI-MS)

Under standard 70 eV Electron Ionization (EI), benzoate esters exhibit highly predictable, thermodynamically driven fragmentation cascades. The molecular ion (

Alpha-Cleavage: The Benzoyl (m/z 105) and Phenyl (m/z 77) Cation Cascade

The hallmark of virtually all benzoyl derivatives is the highly favorable

Causality: The m/z 105 ion is exceptionally stable due to resonance. The positive charge is heavily delocalized across the aromatic ring and stabilized by the oxonium resonance structure (

Following its formation, the benzoyl cation undergoes a secondary fragmentation driven by the extreme thermodynamic stability of neutral carbon monoxide (CO). The extrusion of CO (a 28 Da neutral loss) yields the phenyl cation (

The McLafferty Rearrangement (m/z 122)

When the ester alkyl chain possesses a

Causality: The six-membered transition state significantly lowers the activation energy for this hydrogen transfer. Esters lacking a

Double Hydrogen Transfer (m/z 123)

In addition to the standard McLafferty rearrangement, alkyl benzoates with longer chains can undergo a double hydrogen transfer. This complex rearrangement involves the migration of two hydrogen atoms from the alkyl chain to the carboxylate moiety, expelling an alkenyl radical and generating protonated benzoic acid at m/z 123 [5].

Proposed electron ionization (EI) fragmentation cascade for alkyl benzoates.

Electrospray Ionization (ESI-MS/MS) Dynamics

While EI relies on odd-electron radical cations, LC-MS/MS utilizing Electrospray Ionization (ESI) operates under the Even-Electron Rule . Benzoate esters typically ionize via protonation to form

During Collision-Induced Dissociation (CID), the protonated ester undergoes a neutral loss of the corresponding alcohol (

Quantitative Data Summary

The table below summarizes the diagnostic ions observed in the 70 eV EI mass spectra of simple alkyl benzoates. Note the emergence of rearrangement ions only when the alkyl chain is sufficiently long to provide a

| Compound | Molecular Weight | Molecular Ion | Base Peak | Major Fragments (m/z) | Rearrangement Ions (m/z) |

| Methyl Benzoate | 136.15 | 136 (Strong) | 105 | 105, 77, 51 | None |

| Ethyl Benzoate | 150.18 | 150 (Moderate) | 105 | 105, 77, 51 | None |

| Propyl Benzoate | 164.20 | 164 (Weak) | 105 | 105, 77, 51 | 122 (McLafferty), 123 |

| Butyl Benzoate | 178.23 | 178 (Weak) | 105 | 105, 77, 51 | 122 (McLafferty), 123 |

Validated Experimental Protocols

To ensure reproducibility and high-fidelity spectral data, the following self-validating protocols outline the exact parameters required for the analysis of benzoate esters.

GC-EI-MS Protocol (Volatiles & Derivatized Esters)

This protocol is optimized for thermally stable, volatile benzoate esters.

-

System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure proper isotopic ratios at m/z 69, 219, and 502. Causality: Ensures the quadrupole is correctly resolving the low-mass diagnostic ions (m/z 77, 105) without mass discrimination.

-

Sample Preparation: Dilute the analyte in GC-grade hexane to a final concentration of 10-50 µg/mL. Causality: Prevents detector saturation and minimizes source pressure, which could otherwise lead to unwanted self-chemical ionization (forming

instead of -

Chromatographic Separation: Inject 1 µL in split mode (1:50) onto a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use helium carrier gas at a constant flow of 1.0 mL/min.

-

Ionization & Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Apply an electron energy of exactly 70 eV. Scan the mass analyzer from m/z 40 to 400. Causality: The lower limit of m/z 40 is critical to capture the phenyl cation (m/z 77) while safely ignoring the air/water background (m/z 18, 28, 32)[1].

Standardized experimental workflow for the GC-MS analysis of benzoate esters.

LC-ESI-MS/MS Protocol (Complex Matrices)

For heavier, non-volatile benzoate derivatives (e.g., prodrugs), LC-MS/MS is required.

-

Chromatography: Utilize a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid provides the necessary protons to efficiently drive the formation of the

precursor ion[1]. -

Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0-3.5 kV and the desolvation gas temperature to 350°C.

-

Tandem Mass Spectrometry (MS/MS): Isolate the

precursor in Q1. Apply a Collision Energy (CE) sweep from 10 to 40 eV in the collision cell (Q2) using Argon as the collision gas. Monitor for the diagnostic m/z 105 product ion in Q3. Causality: A CE sweep ensures the optimal energy is applied to break the ester bond and yield the benzoyl cation without completely shattering it into smaller, non-diagnostic hydrocarbon fragments.

Conclusion

The mass spectrometric behavior of benzoate esters is a masterclass in gas-phase ion chemistry. Whether utilizing the hard ionization of 70 eV EI to induce

References

1.[2] BenchChem. "In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine." BenchChem. 2.[5] Meyerson, S., et al. "Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement." Semantic Scholar. 3.[1] BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives." BenchChem. 4.[6] Kingston, D. G. I., et al. "Intramolecular hydrogen transfer in mass spectra. II. McLafferty rearrangement and related reactions." Chemical Reviews, ACS Publications. 5.[7] "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies." PMC, NIH. 6.[4] "Infrared Photodissociation Spectroscopy of the Benzoic Acid Radical Cation in a Quadrupole Trap." Fritz Haber Institute, MPG. 7.[3] "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 4-(3-oxobutyl)benzoate as a Versatile Precursor in Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

In the landscape of medicinal chemistry, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Benzoic acid derivatives, in particular, represent a privileged class of building blocks, valued for their synthetic tractability and their capacity to engage with biological targets. This technical guide delves into the role of Methyl 4-(3-oxobutyl)benzoate, a bifunctional molecule, as a key precursor in the synthesis of complex bioactive compounds. We will explore its chemical attributes, potential synthetic transformations, and its application in constructing molecular architectures relevant to drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Architectural Significance of Methyl 4-(3-oxobutyl)benzoate

Methyl 4-(3-oxobutyl)benzoate is a compound of interest in medicinal chemistry due to its unique combination of a substituted benzene ring and a reactive ketone functional group. This bifunctionality allows for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of a variety of pharmacologically active molecules. The methyl benzoate moiety provides a stable aromatic core that can be further functionalized, while the 3-oxobutyl side chain offers a reactive handle for the introduction of various pharmacophores.

The strategic importance of this precursor lies in its potential to be elaborated into more complex structures, such as those found in selective estrogen receptor modulators (SERMs), anti-cancer agents, and other therapeutic classes.[1] The presence of both an aromatic ring and a carbonyl group allows for sequential and regioselective reactions, enabling the construction of intricate molecular frameworks with a high degree of control.[1]

Core Reactivity and Synthetic Potential

The chemical behavior of Methyl 4-(3-oxobutyl)benzoate is dictated by its two primary functional groups: the methyl ester and the ketone.

-

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, ester, or other derivatives. This provides a convenient attachment point for various side chains or for modulating the pharmacokinetic properties of the final compound.

-

The Ketone: The carbonyl group in the 3-oxobutyl chain is a versatile functional group that can undergo a wide range of reactions, including:

-

Reduction: Selective reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can be further functionalized.

-

Reductive Amination: This reaction allows for the direct introduction of primary or secondary amines, forming a crucial C-N bond and providing a pathway to a diverse array of nitrogen-containing compounds.

-

Aldol Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds.

-

Wittig Reaction: The ketone can be converted to an alkene with a specific geometry, offering a route to compounds with extended conjugation or specific spatial arrangements.

-

The interplay of these reactive sites allows for a modular approach to drug design, where different fragments can be systematically introduced and optimized to achieve the desired biological activity.

Application in the Synthesis of Bioactive Scaffolds: A Hypothetical Pathway to a Novel SERM Intermediate

To illustrate the utility of Methyl 4-(3-oxobutyl)benzoate, we propose a hypothetical synthetic pathway to a key intermediate for a novel selective estrogen receptor modulator (SERM), analogous to the synthesis of intermediates for drugs like Raloxifene.[1] This pathway highlights the strategic use of the 3-oxobutyl group as a precursor to a pharmacologically significant side chain.

The overall synthetic strategy involves the following key transformations:

-

Reductive Amination: Introduction of a piperidine moiety via reductive amination of the ketone.

-

Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to enable further coupling reactions.

Caption: Proposed synthetic workflow for a key SERM intermediate.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key transformations in the proposed synthesis.

Protocol 1: Reductive Amination of Methyl 4-(3-oxobutyl)benzoate

-

Objective: To introduce the piperidine moiety onto the butyl side chain.

-

Materials:

-

Methyl 4-(3-oxobutyl)benzoate (1.0 eq)

-

Piperidine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve Methyl 4-(3-oxobutyl)benzoate in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add piperidine and a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Slowly add sodium triacetoxyborohydride portion-wise to the stirred solution.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Ester Hydrolysis of Methyl 4-(3-(piperidin-1-yl)butyl)benzoate

-

Objective: To convert the methyl ester to the corresponding carboxylic acid.

-

Materials:

-

Methyl 4-(3-(piperidin-1-yl)butyl)benzoate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Methyl 4-(3-(piperidin-1-yl)butyl)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated HCl to a pH of ~6.

-

The product may precipitate out of solution or can be extracted with a suitable organic solvent.

-

Collect the product by filtration or extraction, wash with cold water, and dry to obtain the desired carboxylic acid.

-

Structural Analogs and Related Precursors in Drug Synthesis

The utility of the oxobutyl benzoate scaffold is not limited to the 3-oxo isomer. For instance, Methyl 4-(4-oxobutyl)benzoate has been utilized as a reagent in the preparation of the antifolate drug Pemetrexed .[2] This highlights the broader importance of this class of compounds in the synthesis of anticancer agents.

Furthermore, a brominated analog, Methyl 4-(3-bromo-4-oxobutyl)benzoate , is a known impurity of Pemetrexed.[3][4][5][6] The study of such impurities is crucial for drug quality control and understanding potential degradation pathways.

The versatility of this scaffold is further demonstrated by the use of Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)benzoate as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7]

Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Relevance |

| Methyl 4-(3-oxobutyl)benzoate | 5349-63-3 | C₁₂H₁₄O₃ | 206.24 | Target Precursor |

| Methyl 4-(4-oxobutyl)benzoate | 106200-41-3 | C₁₂H₁₄O₃ | 206.24 | Precursor for Pemetrexed[2] |

| Methyl 4-(3-bromo-4-oxobutyl)benzoate | 155405-79-1 | C₁₂H₁₃BrO₃ | 285.13 | Pemetrexed Impurity[3][4][5][6] |

| Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)benzoate | N/A | C₁₅H₁₈O₅ | 278.30 | Intermediate for APIs[7] |

Conclusion

Methyl 4-(3-oxobutyl)benzoate represents a highly valuable and versatile precursor in the field of medicinal chemistry. Its bifunctional nature allows for a wide range of synthetic manipulations, providing a robust platform for the construction of diverse and complex molecular architectures. The proposed synthetic pathway towards a novel SERM intermediate serves as a compelling example of its potential application in drug discovery. By leveraging the reactivity of both the ketone and the methyl ester functionalities, medicinal chemists can efficiently access a rich chemical space, accelerating the development of new therapeutic agents. The broader family of oxobutyl benzoates has already demonstrated its significance in the synthesis of marketed drugs, and it is with confidence that we can project a similar, if not greater, utility for Methyl 4-(3-oxobutyl)benzoate in the future of drug development.

References

-

PubChem. Methyl 4-(3-bromo-4-oxobutyl)benzoate. Available from: [Link]

-

Veeprho. Methyl 4-(3-Bromo-4-oxobutyl)benzoate | CAS 155405-79-1. Available from: [Link]

-

Pharmaffiliates. 4-(3-Bromo-4-oxobutyl)benzoic Acid Methyl Ester. Available from: [Link]

-

Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

-

SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

Royal Society of Chemistry. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Methyl benzoate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 4-(4-oxobutyl)benzoate | 106200-41-3 [chemicalbook.com]

- 3. Methyl 4-(3-bromo-4-oxobutyl)benzoate | C12H13BrO3 | CID 15284221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-(3-Bromo-4-oxobutyl)benzoic Acid Methyl Ester [lgcstandards.com]

- 7. Pannellum [wright.edu]

Methodological & Application

Application Note: Advanced Chemoselective α-Bromination of Ketones in Multifunctional Molecules

Executive Summary

The α-bromo ketone motif is a foundational building block in organic synthesis, serving as a critical electrophilic hub for cross-coupling, heterocycle formation (e.g., Hantzsch thiazole synthesis), and nucleophilic substitution[1]. However, achieving high chemoselectivity during the α-bromination of ketones in multifunctional molecules—such as complex active pharmaceutical ingredients (APIs) containing electron-rich aromatics, sensitive alkenes, or competing enolizable positions—presents a significant synthetic challenge.

Traditional methods utilizing elemental bromine (Br₂) in acetic acid are often too harsh, leading to over-bromination, electrophilic aromatic substitution, or destructive side reactions[2]. This application note details modern, field-proven strategies to achieve precise α-bromination using controlled-release reagents and specific catalytic pathways, ensuring structural integrity and high product yields.

Mechanistic Causality & Chemoselectivity

To rationally select a bromination protocol, one must understand the underlying causality of the reaction kinetics. The α-bromination of a ketone is fundamentally governed by the rate of enolization.

The Enolization Bottleneck

Under acidic conditions, the reaction is zero-order with respect to the halogen and first-order with respect to the ketone and the acid catalyst[3]. The rate-determining step is the deprotonation of the protonated carbonyl to form the enol intermediate.

-

Thermodynamic vs. Kinetic Control: In unsymmetrical ketones, the choice of acid/base and solvent dictates which α-carbon is brominated. Protic solvents and thermodynamic conditions favor the more substituted enol, leading to the more substituted α-bromo ketone.

-

Suppressing Over-bromination: The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization significantly slower. This kinetic disparity is the key to isolating mono-brominated products, provided the brominating agent is mild enough[4].

Caption: Acid-catalyzed α-bromination mechanism highlighting the rate-determining enolization step.

Strategic Reagent Selection for Multifunctional Substrates

When dealing with complex substrates, the source of electrophilic bromine (

A. Pyridinium Tribromide (PTT / Py·HBr₃)

Pyridinium tribromide is a stable, crystalline solid that maintains an equilibrium with pyridine hydrobromide and molecular bromine in solution[2].

-

Causality for Selection: By slowly releasing Br₂ into the reaction matrix, PTT maintains a low steady-state concentration of the active halogen. This minimizes polybromination and protects sensitive functional groups that would otherwise degrade in the presence of bulk Br₂[5]. It is particularly effective for cyclic ketones and steroid derivatives[2].

B. Copper(II) Bromide (CuBr₂)

Copper(II) bromide operates via a fundamentally different mechanism, bypassing the traditional acid-catalyzed enolization.

-

Causality for Selection: CuBr₂ acts as both a Lewis acid (coordinating to the carbonyl oxygen to promote enolization) and the bromine source[3][6]. The reaction proceeds through a copper enolate intermediate. Because no free Br₂ is generated, this method is exceptionally chemoselective, leaving electron-rich aromatic rings (e.g., flavanones, phenols) entirely untouched[6][7].

C. N-Bromosuccinimide (NBS) with Mild Catalysts

NBS is a highly controlled brominating agent. When paired with catalysts like ammonium acetate (NH₄OAc) or silica-supported NaHCO₃, it facilitates rapid α-bromination without the need for harsh acidic solvents[4][8].

-

Causality for Selection: NBS provides a moderate electrophilicity profile. In the presence of NH₄OAc, the reaction avoids the free-radical pathways typically associated with NBS (which would lead to allylic/benzylic bromination), steering the mechanism strictly toward the enol pathway[4].

Caption: Decision matrix for selecting the optimal α-bromination reagent based on substrate functionality.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters and chemoselectivity profiles of the three primary methodologies[2][4][7].

| Parameter | Pyridinium Tribromide (PTT) | Copper(II) Bromide (CuBr₂) | NBS / NH₄OAc Catalyst |

| Active Species | Low conc. Br₂ (equilibrium) | Copper enolate complex | NBS / |

| Typical Solvent | Acetic Acid, EtOH, or THF | EtOAc, CHCl₃, or MeOH | Diethyl Ether, CCl₄, or MeCN |

| Temperature | Room Temperature | Reflux (60-80 °C) | Room Temp to 80 °C |

| Aromatic Tolerance | Moderate (may brominate highly activated rings) | Excellent (No EAS observed) | Good |

| Alkene Tolerance | Good (minimizes addition) | Good | Poor (unless radical inhibitors used) |

| Over-bromination | Low | Very Low | Very Low |

| Byproducts | Pyridine hydrobromide | Cu(I)Br (insoluble, easily filtered) | Succinimide (water soluble) |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Visual cues (color changes, precipitate formation) are integrated to ensure the operator can verify reaction progress in real-time.

Protocol A: Highly Chemoselective Bromination using Copper(II) Bromide[6][7]

Best for substrates containing electron-rich aromatic rings (e.g., acetonaphthones, flavanones).

Reagents:

-

Ketone substrate (1.0 equiv, e.g., 10 mmol)

-

Copper(II) Bromide (CuBr₂) (2.0 - 2.2 equiv, 20-22 mmol)

-

Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) (0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone substrate in the chosen solvent.

-

Reagent Addition: Add the finely powdered CuBr₂ directly to the solution. Self-Validation Check: The solution will immediately turn a dark, opaque green/black, characteristic of dissolved Cu(II) species.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction via TLC. Self-Validation Check: As the reaction proceeds, the dark Cu(II) salt is reduced to Copper(I) Bromide (CuBr), which precipitates as a dense, stark white solid[7]. The reaction is typically complete within 2 to 4 hours when the supernatant becomes pale yellow/colorless and white precipitate dominates.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble CuBr byproduct. Wash the filter cake with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude α-bromo ketone via silica gel flash chromatography or recrystallization.

Protocol B: Mild Bromination using Pyridinium Tribromide (PTT)[5][9]

Best for cyclic ketones, aliphatic systems, and acid-stable multifunctional molecules.

Reagents:

-

Ketone substrate (1.0 equiv, e.g., 10 mmol)

-

Pyridinium Tribromide (PTT) (1.05 equiv, 10.5 mmol)

-

Glacial Acetic Acid or THF (0.3 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the ketone in glacial acetic acid in a round-bottom flask at room temperature.

-

Reagent Addition: Add PTT solid in small portions over 15 minutes to prevent localized heating. Self-Validation Check: The solution will temporarily turn deep orange/red upon each addition, fading as the Br₂ is consumed by the enol.

-

Reaction Execution: Stir the mixture at room temperature for 1 to 3 hours.

-

Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture into ice-cold water (3x the reaction volume).

-

Workup: If the product precipitates, isolate via vacuum filtration. If it remains an oil, extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until bubbling ceases (to neutralize acetic acid), followed by brine.

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the α-bromo ketone.

References

-

Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis Oreate AI Blog URL: [Link]

-

Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide ResearchGate URL: [Link]

-

Substrate Directed Regioselective Monobromination Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide Semantic Scholar URL: [Link]

-

A Green, Facile Method for Selective α-Bromination of Flavanones ACS Omega URL:[Link]

Sources

- 1. 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone | Benchchem [benchchem.com]

- 2. Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-Bromo-1-o-tolyl-propan-1-one | 1451-84-9 [smolecule.com]

- 5. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: High-Throughput Kinetic Profiling of "Methyl 4-(3-oxobutyl)benzoate" Synthesis via Quantitative TLC Densitometry

Introduction & Mechanistic Overview

The synthesis of functionalized aromatic building blocks, such as methyl 4-(3-oxobutyl)benzoate, is a critical operation in pharmaceutical process chemistry. This specific molecule is efficiently synthesized via the rhodium-catalyzed 1,4-conjugate addition (Hayashi-Miyaura reaction) of (4-(methoxycarbonyl)phenyl)boronic acid to methyl vinyl ketone (MVK).

While High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring such reaction kinetics, it is often bottlenecked by long run times and serial sample processing. Quantitative Thin-Layer Chromatography (qTLC) combined with digital image densitometry offers a high-throughput, parallel-processing alternative[1]. By utilizing standard laboratory imaging equipment and open-source software like ImageJ, researchers can extract highly accurate pseudo-first-order rate constants at a fraction of the cost and time[2].

Scientific Principles: Designing a Self-Validating System

To ensure the trustworthiness and scientific integrity of the kinetic data extracted from a TLC plate, the experimental design must be self-validating .

The Causality of the Internal Standard

The primary source of error in qTLC is the variability in the volume of the sample spotted onto the plate. To neutralize this, an Internal Standard (IS) —in this case, biphenyl—is introduced into the reaction mixture at

-

The Mechanism of Validation: If a micro-capillary accidentally delivers

instead of the intended

Densitometric Quantification Principles

Silica gel 60 F254 plates contain a fluorescent indicator that emits green light under 254 nm UV excitation. Aromatic compounds (like our product and IS) absorb this UV light, quenching the fluorescence and appearing as dark spots. The integrated density (darkness and area) of these spots is directly proportional to the concentration of the analyte, allowing for precise quantification using digital image analysis[1].

Experimental Protocol

Reagents & Reaction Setup

-

Reaction Flask: Charge a 25 mL oven-dried Schlenk flask with (4-(methoxycarbonyl)phenyl)boronic acid (

), -

Solvent & Electrophile: Add

of a degassed 1,4-dioxane/water mixture (10:1 v/v), followed by methyl vinyl ketone ( -

Initiation: Stir the mixture at

under a nitrogen atmosphere.

Kinetic Sampling & Quenching Workflow

Causality of Quenching: To obtain accurate kinetics, the reaction must be halted instantaneously at each timepoint.

-

At

and -

Immediately discharge the aliquot into a pre-chilled (

) LC-vial containing -

Vortex for 5 seconds. The cold biphasic quench instantly halts the catalytic cycle by partitioning the organic reactants into the ethyl acetate layer, away from the aqueous-soluble catalyst components, effectively "freezing" the kinetic state.

Workflow for real-time kinetic sampling and quantitative HPTLC densitometry.

HPTLC Spotting & Development

-

Using a calibrated

glass capillary, spot the organic layer of each quenched timepoint onto a Silica Gel 60 F254 HPTLC plate ( -

Develop the plate in a twin-trough chamber pre-saturated with a Hexane:Ethyl Acetate (4:1 v/v) mobile phase.

-

Remove the plate when the solvent front reaches

from the top edge and air-dry for 5 minutes.

ImageJ Densitometry & Data Extraction

-

Image Acquisition: Illuminate the plate under 254 nm UV light and capture a high-resolution digital image (TIFF format) using a fixed-geometry documentation system.

-

Processing: Import the image into ImageJ. Convert the image to 8-bit grayscale.

-

Inversion: Invert the image (Edit > Invert) so that the dark UV-absorbing spots become bright peaks on a dark background.

-

Background Subtraction: Apply a "Rolling Ball" background subtraction (radius = 50 pixels). Causality: UV illumination is rarely perfectly uniform across a TLC plate. This algorithmic step flattens the baseline, preventing artificial skewing of peak integration at the edges of the plate[2].

-

Integration: Use the Analyze > Gels tool to draw regions of interest (ROIs) around the product and IS spots. Measure the Integrated Density (Area).

ImageJ densitometric data processing pipeline for extracting reaction kinetics.

Data Presentation & Kinetic Analysis

Method development requires identifying a mobile phase that cleanly resolves the product from the internal standard and any unreacted starting materials.

Table 1: Mobile Phase Optimization for Methyl 4-(3-oxobutyl)benzoate

| Solvent System (v/v) | Resolution Quality | Suitability | ||

| Hexane:EtOAc (9:1) | 0.15 | 0.85 | Good | Sub-optimal (Product elutes too slowly) |

| Hexane:EtOAc (4:1) | 0.35 | 0.90 | Excellent | Optimal |

| Hexane:EtOAc (2:1) | 0.60 | 0.95 | Poor | Risk of co-elution with impurities |

Once the optimal system is applied, the integrated densities from ImageJ are tabulated. The raw area of the product is divided by the raw area of the internal standard to yield the normalized ratio.

Table 2: Kinetic Data Extraction (Representative Run)

| Time (min) | Area (Product) | Area (IS) | Normalized Ratio (Prod/IS) | Calculated Conc. (mM) |

| 0 | 0 | 1500 | 0.000 | 0.0 |

| 10 | 450 | 1480 | 0.304 | 15.2 |

| 20 | 780 | 1510 | 0.516 | 26.3 |

| 30 | 1050 | 1490 | 0.704 | 35.4 |

| 45 | 1300 | 1505 | 0.863 | 43.5 |

| 60 | 1420 | 1495 | 0.949 | 48.1 |

By plotting

Table 3: Pseudo-First-Order Kinetic Parameters

| Kinetic Parameter | Calculated Value | 95% Confidence Interval |

| Rate Constant ( | ||

| Half-life ( | ||

| Linearity ( | 0.994 | - |

References

- Popovic, N. and J. Sherma (2014). Comparative study of the quantification of thin-layer chromatograms of a model dye using three types of commercial densitometers and image analysis with ImageJ. Trends in Chromatography.

- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.

- THIN-LAYER CHROMATOGRAPHY AND IMAGE ANALYSIS FOR QUANTITATION. ThaiJO (2018).

Sources

Advanced Palladium-Catalyzed Coupling Strategies for the Synthesis and Functionalization of Benzoate Derivatives

Introduction

Benzoate derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. While traditional Fischer esterification remains a staple, it often requires harsh acidic conditions and excess reagents, limiting its utility in the late-stage functionalization of complex molecules. Palladium-catalyzed cross-coupling reactions—specifically alkoxycarbonylation and directed C-H functionalization—have emerged as powerful, atom-economical alternatives[1]. This application note provides a comprehensive guide to executing these advanced transformations, emphasizing mechanistic causality, protocol validation, and the use of carbon monoxide (CO) surrogates to enhance laboratory safety[2].

Part 1: Mechanistic Foundations & Causality (E-E-A-T)

The palladium-catalyzed alkoxycarbonylation of aryl halides traditionally relies on highly toxic CO gas. However, recent advancements utilize formic acid or aryl formates as in situ CO surrogates, drastically improving the safety profile of the reaction[3].

The Catalytic Cycle: The active Pd(0) species undergoes oxidative addition with an aryl halide (or fluorosulfate) to form a Pd(II) aryl complex[3]. Concurrently, formic acid is decomposed into CO and water (often facilitated by a base like triethylamine)[2]. The in situ generated CO inserts into the Pd-Aryl bond, yielding a Pd(II) acyl intermediate. Subsequent nucleophilic attack by a phenol or alcohol, followed by reductive elimination, affords the benzoate ester and regenerates the Pd(0) catalyst[1]. Recent in situ NMR spectroscopic studies have also confirmed alternative pathways involving Pd-formyl species depending on the specific surrogate and ligand environment used[4].

Proposed catalytic cycle for the Pd-catalyzed alkoxycarbonylation of aryl halides.

Part 2: Protocol A - Pd-Catalyzed Alkoxycarbonylation using Formic Acid

This protocol details the synthesis of aryl benzoates from aryl bromides and phenols using formic acid, eliminating the need for high-pressure CO reactors[1].

Experimental Causality & Reagent Selection

-

Catalyst/Ligand: Pd(OAc)₂ with XantPhos. XantPhos is selected due to its wide bite angle, which sterically promotes the crucial reductive elimination step, preventing the formation of undesired side products and increasing the turnover number[3].

-

CO Surrogate: Formic acid is utilized as a safe, liquid CO source[2].

-

Base: Triethylamine (Et₃N) is employed to neutralize the hydrobromic acid byproduct and facilitate the deprotonation of the phenol, increasing its nucleophilicity for the attack on the Pd(II) acyl complex[1].

Step-by-Step Methodology

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (5 mol%), XantPhos (5 mol%), aryl bromide (1.0 mmol), and phenol (1.2 mmol).

-

Solvent & Additives: Seal the tube with a rubber septum and remove from the glovebox. Inject anhydrous DMF (3.0 mL), followed by Et₃N (2.0 mmol) and formic acid (1.5 mmol) via a microsyringe. Note: DMF is chosen for its high polarity, which stabilizes the ionic intermediates during CO insertion.

-

Reaction: Replace the septum with a Teflon screwcap under a positive flow of nitrogen. Stir the mixture in a pre-heated oil bath at 80 °C for 12–16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 × 10 mL) to remove DMF and Et₃N salts. Extract the aqueous layer once with ethyl acetate (10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Validation & Quality Control

-

TLC: Monitor the disappearance of the aryl bromide starting material (visualized under UV 254 nm).

-

GC-MS: Confirm the product mass. The molecular ion peak [M]⁺ should match the calculated mass of the target benzoate.

-

¹H NMR: Verify the presence of the newly formed ester linkage by identifying the characteristic shifts of the phenolic protons (typically shifted downfield to 7.0–7.5 ppm upon esterification).

Part 3: Protocol B - Directing-Group Assisted C-H Arylation of Benzoates

Functionalizing the aromatic core of pre-existing benzoates requires strict regiocontrol. Methyl 2-(piperidin-1-yl)benzoate serves as an excellent substrate where the piperidinyl moiety acts as a directing group. The nitrogen atom coordinates to the palladium center to form a stable palladacycle, thereby facilitating selective ortho-C-H activation[5].

Workflow of directing-group assisted C-H arylation of benzoate derivatives.

Step-by-Step Methodology

-

Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(piperidin-1-yl)benzoate (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (10 mol%), XPhos (20 mol%), and K₂CO₃ (1.0 mmol)[5].

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to prevent oxidative degradation of the electron-rich phosphine ligand.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) via syringe. Dioxane is ideal as it allows for the higher temperatures (110 °C) required to overcome the activation energy barrier of C-H cleavage[5].

-

Heating: Seal the tube and heat at 110 °C for 12–24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts[5]. Concentrate and purify via chromatography.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the optimization of reaction parameters for the alkoxycarbonylation of aryl halides, demonstrating the critical impact of catalyst, ligand, and temperature on the final yield[1][3].

| Entry | Catalyst / Ligand | CO Source | Solvent | Temp (°C) | Yield (%) |

| 1 | PdCl₂ / dppp | Formic Acid | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ / dppp | Formic Acid | DMF | 80 | 68 |

| 3 | Pd(OAc)₂ / XantPhos | Formic Acid | DMF | 80 | 89 |

| 4 | Pd₂(dba)₃ / XantPhos | Aryl Formate | DMF | 100 | 92 |

| 5 | Pd(OAc)₂ / XPhos | None (C-H Arylation) | Dioxane | 110 | 85 |

Table 1: Comparative optimization data for palladium-catalyzed benzoate synthesis and functionalization.

References

1.[3] Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC - NIH. nih.gov. 3 2.[1] Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source - Catalysis Science & Technology. rsc.org. 1 3.[5] Application Notes and Protocols for Methyl 2-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions. benchchem.com. 5 4.[2] Palladium-Catalyzed Selective Generation of CO from Formic Acid for Carbonylation of Alkenes | Journal of the American Chemical Society. acs.org. 2 5.[4] Reaction Mechanism of Pd‐Catalyzed “CO‐Free” Carbonylation Reaction Uncovered by In Situ Spectroscopy - PMC. nih.gov. 4

Sources

- 1. Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction Mechanism of Pd‐Catalyzed “CO‐Free” Carbonylation Reaction Uncovered by In Situ Spectroscopy: The Formyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for "Methyl 4-(3-oxobutyl)benzoate" Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges encountered during the synthesis of Methyl 4-(3-oxobutyl)benzoate (CAS: 74248-99-0). This molecule is a critical building block in the development of complex active pharmaceutical ingredients (APIs), including indazole derivatives and beta-blockers.

Synthesizing this compound requires strict control over reaction pathways to prevent the polymerization of reagents and the over-reduction of sensitive functional groups. This guide covers troubleshooting and self-validating protocols for the two most robust synthetic pathways: the classic Heck-Hydrogenation Pathway and the modern Rhodium-Catalyzed Conjugate Addition .

Route A: The Heck-Hydrogenation Pathway

This two-step approach is highly scalable but requires careful modulation of reaction conditions to maintain chemoselectivity. The process involves the Heck arylation of methyl vinyl ketone (MVK)[1], followed by the selective hydrogenation of the resulting alkene[2].

Workflow for Route A: Two-step Heck coupling and selective alkene hydrogenation.

Troubleshooting FAQs

Q: My Heck coupling with methyl vinyl ketone (MVK) yields viscous polymeric byproducts and low conversion. How do I fix this? A: MVK is highly prone to rapid radical polymerization at the elevated temperatures (85–100 °C) required for the oxidative addition of the palladium catalyst to the aryl bromide. Causality & Solution: To suppress this, add a radical scavenger such as BHT (butylated hydroxytoluene) at 0.1–0.5 mol%. Furthermore, do not add all the MVK at once. Use a syringe pump to add a slight excess (1.5 equiv) of MVK dropwise over 2 hours. This keeps the steady-state concentration of the alkene low, favoring the productive cross-coupling pathway over homopolymerization.